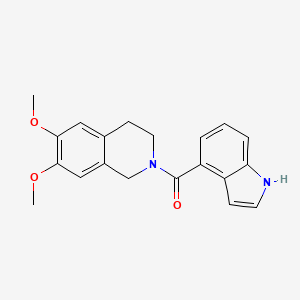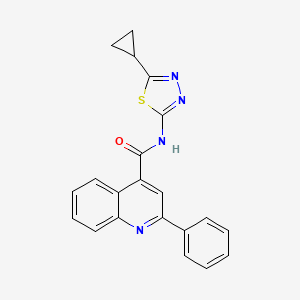
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorphenyl)-N-(2-Methoxyphenyl)-1,3-thiazol-2-amin ist eine Verbindung, die zur Klasse der Thiazole gehört. Thiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig in der medizinischen Chemie zur Medikamentenentwicklung eingesetzt. Diese spezielle Verbindung weist einen Thiazolring auf, der mit einer 2,4-Dichlorphenylgruppe und einer 2-Methoxyphenylgruppe substituiert ist, was sie zu einem Molekül von Interesse für verschiedene wissenschaftliche Forschungsanwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,4-Dichlorphenyl)-N-(2-Methoxyphenyl)-1,3-thiazol-2-amin beinhaltet typischerweise die Bildung des Thiazolrings, gefolgt von der Einführung der Substituenten. Ein gängiges Verfahren ist die Hantzsch-Thiazolsynthese, bei der α-Halogenketone mit Thioamiden kondensiert werden. Für diese Verbindung könnte die Reaktion wie folgt ablaufen:
Bildung des Thiazolrings: Die Reaktion zwischen 2,4-Dichlorphenylisothiocyanat und 2-Methoxyanilin in Gegenwart einer Base wie Triethylamin kann zur Bildung des Thiazolrings führen.
Einführung von Substituenten: Der resultierende Zwischenprodukt kann dann weiteren Reaktionen unterzogen werden, um die 2,4-Dichlorphenyl- und 2-Methoxyphenylgruppen unter kontrollierten Bedingungen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, präziser Temperatursteuerung und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-(2,4-Dichlorphenyl)-N-(2-Methoxyphenyl)-1,3-thiazol-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Positionen ortho zu den Chloratomen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte
Oxidation: Bildung von entsprechenden Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Thiazolen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorphenyl)-N-(2-Methoxyphenyl)-1,3-thiazol-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine mögliche Verwendung in der Medikamentenentwicklung untersucht, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2,4-Dichlorphenyl)-N-(2-Methoxyphenyl)-1,3-thiazol-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,4-Dichlorphenyl)-1-(2-Methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Ähnlich in der Struktur, aber mit einer Pyridinylgruppe anstelle eines Thiazolrings.
(2,4-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanon: Enthält einen Piperazinring anstelle eines Thiazolrings.
Einzigartigkeit
4-(2,4-Dichlorphenyl)-N-(2-Methoxyphenyl)-1,3-thiazol-2-amin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Thiazolrings einzigartig, der ihm bestimmte chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C16H12Cl2N2OS |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
ASPURBMHBFWNLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12159627.png)
![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12159630.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)
![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)
![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide](/img/structure/B12159643.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12159646.png)
![(1,3-diphenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12159652.png)
![N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12159658.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)
